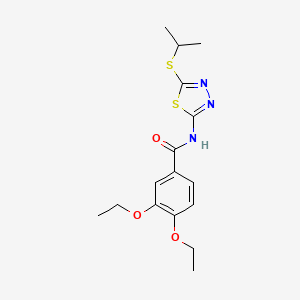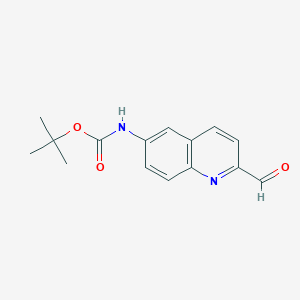
tert-Butyl (2-formylquinolin-6-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl (2-formylquinolin-6-yl)carbamate” is a chemical compound with the CAS Number: 511234-73-4 . It has a molecular weight of 272.3 .
Synthesis Analysis
The synthesis of carbamates like “this compound” can be achieved through amination (carboxylation) or rearrangement . For instance, tert-butyl carbamates can be produced in high yields at low temperature by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate .Molecular Structure Analysis
The InChI code for “this compound” is1S/C15H16N2O3/c1-15(2,3)20-14(19)17-11-6-7-13-10(8-11)4-5-12(9-18)16-13/h4-9H,1-3H3,(H,17,19) . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
Carbamates like “this compound” can participate in various chemical reactions. For example, they can be involved in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 272.3 . The compound is likely to be a solid substance.Aplicaciones Científicas De Investigación
Corrosion Inhibition
Tert-butyl (2-formylquinolin-6-yl)carbamate derivatives, such as tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate (BHQC), have been studied for their potential as corrosion inhibitors. In a study, BHQC was evaluated for its effectiveness in protecting carbon steel against corrosion in a hydrochloric acid solution. The research demonstrated that these compounds are effective as mixed-type inhibitors, suggesting their utility in corrosion protection applications (Faydy et al., 2019).
Synthesis of Marine Drugs
Another application area includes the synthesis of marine drugs. For instance, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the synthesis of marine drug derivatives, was synthesized using a process involving this compound-related compounds. This highlights its role in the development of potentially powerful marine-based pharmaceuticals (Li et al., 2013).
Organic Syntheses and Reactions
In the field of organic chemistry, this compound-related compounds have been utilized in various synthetic processes. For example, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate has been prepared and used in Diels‐Alder reactions, demonstrating its versatility in organic syntheses (Padwa et al., 2003).
Antimalarial Drug Development
This compound has also been implicated in the development of antimalarial drugs. For instance, N-tert-butyl isoquine (GSK369796), a 4-aminoquinoline drug candidate, was rationally designed and developed, involving this compound-related chemistry. This molecule showed promising activity against Plasmodium falciparum, the causative agent of malaria (O’Neill et al., 2009).
Photoluminescent Materials
The development of photoluminescent materials is another area where this compound-related compounds have been explored. Research into Ir(III) complexes incorporating this compound derivatives has shown potential for creating smart luminescent materials with applications in data security protection and other technological domains (Song et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-(2-formylquinolin-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-15(2,3)20-14(19)17-11-6-7-13-10(8-11)4-5-12(9-18)16-13/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEZFKOBBFTXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
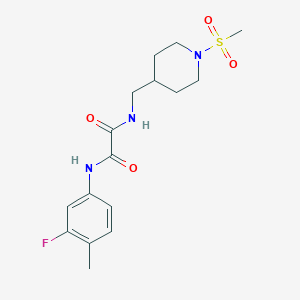
![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(1,3-oxazol-4-ylmethyl)azetidin-3-amine](/img/structure/B2664102.png)
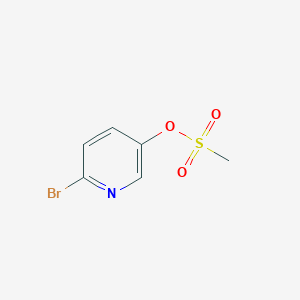



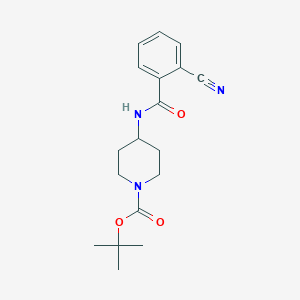
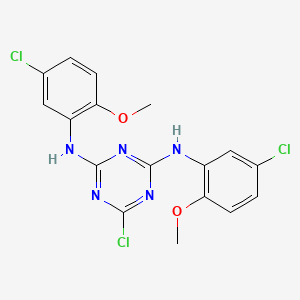
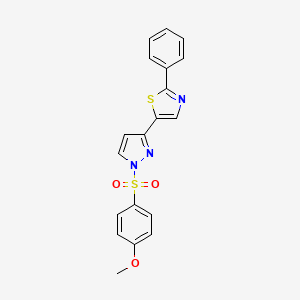
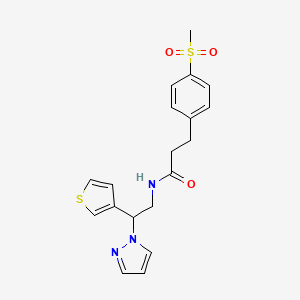

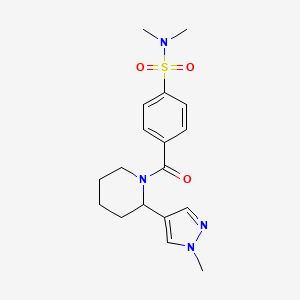
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2664119.png)
